N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-13-6-7-15-17(8-13)23-11-22-15)10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPKHQAPABUFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Coupling of the Rings: The final step involves coupling the benzodioxole and oxazole rings through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in several key chemical reactions due to its structural features, including an amide group, benzodioxole ring, and oxazole heterocycle.
1.1 Oxidation Reactions
The oxazole ring and benzodioxole moiety can undergo oxidation under specific conditions. For example, treatment with oxidizing agents like potassium permanganate (KMnO₄) may introduce hydroxyl or carbonyl groups at reactive positions.
1.2 Nucleophilic Substitution
The amide nitrogen and oxazole ring positions are susceptible to nucleophilic attack. Reagents such as Grignard reagents (e.g., RMgX) can react with electrophilic sites, potentially modifying the oxazole substituent.
1.3 Cyclization Reactions
The oxazole ring formation often involves cyclization processes. For instance, the synthesis of this compound may involve intramolecular cyclization under acidic conditions (e.g., HCl) to form the oxazole heterocycle.
1.4 Hydrolysis
The amide group can hydrolyze under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s functional groups.
1.5 Alkylation
Alkylating agents (e.g., alkyl halides) may react with the amide nitrogen or oxazole positions, enabling structural diversification.
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic/basic conditions | Introduction of oxidized groups |
| Nucleophilic Substitution | Grignard reagents (e.g., MeMgBr) | Modification of oxazole substituent |
| Cyclization | HCl, heating, DMF/EtOH solvent | Formation of oxazole ring |
| Hydrolysis | HCl or NaOH, reflux | Conversion to carboxylic acid |
| Alkylation | Alkyl halides (e.g., CH₃CH₂Br), base | Alkylated derivatives |
Analytical and Stability Considerations
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Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
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Stability : Requires storage away from light and moisture to prevent degradation.
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Characterization :
-
NMR : Used to confirm structural integrity.
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Mass Spectrometry : Validates molecular weight (312.34 g/mol).
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Biological and Pharmaceutical Relevance
While direct biological data for this compound is limited, its structural motifs (benzodioxole, oxazole) are common in bioactive molecules. Related compounds have shown potential in anti-inflammatory and anticancer research, suggesting similar applications .
Scientific Research Applications
Biological Activities
N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibits several biological activities:
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In one study, it exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In animal models, this compound demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound may find applications in various therapeutic areas:
| Application Area | Potential Use |
|---|---|
| Oncology | Development of novel anticancer drugs |
| Infectious Diseases | Antibiotic formulations for resistant infections |
| Inflammation | Treatment for chronic inflammatory conditions |
Case Study 1: Anticancer Research
A recent study published in Cancer Letters explored the effects of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyloxazol)acetamide on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Heterocyclic Core :
- The target compound combines benzodioxol (electron-rich) with 1,2-oxazole (moderate polarity), whereas N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () replaces oxazole with isoxazole, introducing a reactive chloromethyl group. This substitution may enhance precursor utility for further derivatization .
- Compound 1 () features a cyclopenta-fused oxazole, increasing structural rigidity compared to the target’s flexible phenyl-oxazole substituent .
Alda-1 () lacks the oxazole moiety but includes a dichlorobenzamide group, highlighting how substituent choice on benzodioxol modulates biological targets (e.g., ALDH activation) .
Pharmacological Implications
- Benzodioxol-Containing Compounds : Benzodioxol derivatives are associated with psychoactive properties (e.g., safrole analogs) and enzyme modulation (e.g., ALDH). The target compound’s benzodioxol-oxazole combination may target serotonin or dopamine receptors, similar to benzisoxazole antipsychotics like risperidone .
- Oxazole vs. Isoxazole : Oxazole rings contribute to metabolic stability and lipophilicity, while isoxazoles (as in ) are more reactive, enabling covalent interactions .
Physicochemical Properties
- Reactivity : The chloromethyl group in ’s compound introduces electrophilic reactivity, useful for prodrug strategies but requiring stability optimization .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of the oxazole ring and subsequent acetamide formation. The compound's structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, N-(2H-1,3-benzodioxol-5-yl) derivatives have shown potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by reactivating silenced tumor suppressor genes .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | HDAC inhibition |
| Vorinostat | Anticancer | HDAC inhibition |
| Panobinostat | Anticancer | HDAC inhibition |
Neuroprotective Effects
The benzodioxole moiety is known for its neuroprotective effects. Studies have demonstrated that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting that this compound may also possess neuroprotective properties .
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzodioxole exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways . Further research is needed to confirm the specific antimicrobial spectrum of this compound.
Case Studies
- HDAC Inhibition and Cancer Cell Lines : A study evaluating the effects of various benzodioxole derivatives on cancer cell lines demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation and induced apoptosis through HDAC inhibition .
- Neuroprotection in Animal Models : In vivo studies on animal models subjected to neurotoxic agents showed that administration of similar benzodioxole compounds resulted in reduced neuronal damage and improved behavioral outcomes. This suggests potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of analogous acetamide derivatives typically involves coupling substituted oxazole intermediates with benzodioxolyl amines. For example, chloroacetyl chloride is often reacted with amine precursors under reflux in triethylamine (10 ml, 4 hours), followed by recrystallization in pet-ether . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysis : K₂CO₃ as a base improves yield in acetylation steps .
- Temperature control : Reflux at 80–100°C ensures complete reaction while minimizing side products.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Routine characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR confirm acetamide linkage (δ ~2.0–2.5 ppm for CH₃CO) and benzodioxole/oxazole proton environments (δ ~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₄N₂O₄: 346.0953).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .
Basic: How is the compound screened for preliminary biological activity?
Methodological Answer:
Standard assays include:
- Enzyme inhibition : Lipoxygenase or cyclooxygenase assays at 10–100 µM concentrations, with IC₅₀ calculations .
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety profiles .
Advanced: How can computational modeling predict SAR for substituents on the benzodioxole and oxazole rings?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Replace substituents (e.g., methyl, fluoro) and calculate binding energies (ΔG) .
- DFT calculations : Gaussian09 optimizes molecular geometry to assess electronic effects (e.g., HOMO-LUMO gaps) of electron-withdrawing/donating groups .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardization : Use identical cell lines (e.g., RAW264.7 for inflammation studies) and positive controls (e.g., indomethacin) .
- Dose-response curves : Test 8–10 concentrations in triplicate to improve IC₅₀ accuracy .
- Meta-analysis : Compare data across PubChem BioAssay entries (AID 1259371, 504850) to identify outliers .
Advanced: What strategies improve solubility and bioavailability without altering pharmacophore integrity?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the acetamide’s methyl group .
- Co-crystallization : Screen with succinic acid or PEG-4000 to enhance aqueous solubility .
- Lipinski compliance : Modify logP via polar substituents (e.g., -OH on benzodioxole) while maintaining MW <500 Da .
Advanced: How are structural analogs with modified oxazole cores synthesized and evaluated?
Methodological Answer:
- Oxazole diversification : Replace phenyl with 4-fluorophenyl via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C) .
- Bioisosteric substitution : Swap oxazole for 1,2,4-triazole using hydrazine hydrate and carbon disulfide .
- Activity comparison : Test analogs in parallel assays (e.g., % inhibition at 10 µM) to identify potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
